molecular formula C11H14N2O B13273668 3-[(1-Methoxypropan-2-yl)amino]benzonitrile

3-[(1-Methoxypropan-2-yl)amino]benzonitrile

Cat. No.: B13273668
M. Wt: 190.24 g/mol
InChI Key: GIFQKAINHDYWSB-UHFFFAOYSA-N
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Description

3-[(1-Methoxypropan-2-yl)amino]benzonitrile is an organic compound with the molecular formula C12H16N2O It is a derivative of benzonitrile, where the amino group is substituted with a 1-methoxypropan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-Methoxypropan-2-yl)amino]benzonitrile typically involves the reaction of benzonitrile with 1-methoxypropan-2-amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-[(1-Methoxypropan-2-yl)amino]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or aldehydes.

    Reduction: Reduced forms such as primary amines.

    Substitution: Various substituted benzonitrile derivatives depending on the reagent used.

Scientific Research Applications

3-[(1-Methoxypropan-2-yl)amino]benzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(1-Methoxypropan-2-yl)amino]benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(1-Methoxypropan-2-yl)amino]methylbenzonitrile
  • 3-Amino-1-(1-methoxypropan-2-yl)-1,2-dihydropyridin-2-one
  • 3-Amino-1-(1-methoxypropan-2-yl)thiourea

Uniqueness

3-[(1-Methoxypropan-2-yl)amino]benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

3-(1-methoxypropan-2-ylamino)benzonitrile

InChI

InChI=1S/C11H14N2O/c1-9(8-14-2)13-11-5-3-4-10(6-11)7-12/h3-6,9,13H,8H2,1-2H3

InChI Key

GIFQKAINHDYWSB-UHFFFAOYSA-N

Canonical SMILES

CC(COC)NC1=CC=CC(=C1)C#N

Origin of Product

United States

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